D-leucyl-D-leucine

Vue d'ensemble

Description

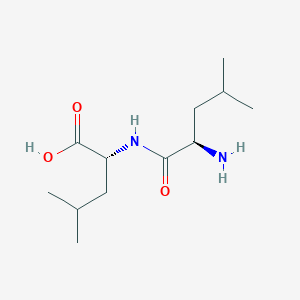

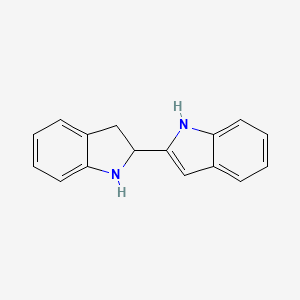

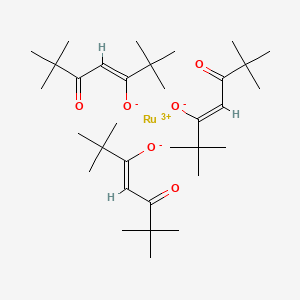

D-leucyl-D-leucine is a dipeptide composed of two leucine residues . It is a compound containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . It is also known as D-2-Amino-4-methylpentanoic acid .

Synthesis Analysis

The synthesis of leucine derivatives has been studied extensively. For instance, by simulating the structure of Leu-AMP, an intermediate of tRNA synthesis, 26 leu-arylamine derivatives were designed and synthesized by retaining leucine and replacing adenosine phosphate with amido-substituted aniline .

Molecular Structure Analysis

The molecular structure of this compound is C12H24N2O3 . The Highest Occupied Molecular Orbitals (HOMO) of structure I (product ion m/z 86) of Leu, Ile, and L-allo-Ile were determined using DFT calculations .

Chemical Reactions Analysis

The fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry has been studied . Also, an enzyme that condenses acetyl-L-leucyl-L-leucine and L-arginine into acetyl-L-leucyl-L-leucyl-L-arginine (leupeptin acid) was partially purified from a cell extract of Streptomyces roseus MA839-A1 .

Applications De Recherche Scientifique

1. Biosynthesis and Industrial Applications

Leucine dehydrogenase (LDH) is a crucial enzyme in the biosynthesis of various amino acids, including derivatives of leucine. Studies have shown the potential of engineered microorganisms like Escherichia coli for the biosynthesis of L-tert-leucine (L-Tle), a non-naturally chiral amino acid derived from leucine. L-Tle finds significant applications in industries such as pharmaceuticals, cosmetics, and food additives, demonstrating the industrial relevance of leucine derivatives (Jia et al., 2021).

2. Protein Synthesis and Metabolism

Leucine plays a vital role in protein synthesis and metabolism in various cell types. Research into the use of stable isotope-labeled amino acids, including leucine, has contributed to understanding protein expression and synthesis in cellular systems (Ong et al., 2002). Additionally, leucine has been found to stimulate protein synthesis in skeletal muscle, particularly under conditions of food deprivation, highlighting its potential in muscle metabolism and health (Anthony et al., 2000).

3. Medical and Therapeutic Applications

Leucine metabolism is significant in the regulation of insulin secretion from pancreatic beta cells. Studies show that leucine can stimulate insulin secretion and improve glycemic control, suggesting therapeutic potential for type 2 diabetes (Yang et al., 2010). Furthermore, leucine supplementation in diets has been linked to enhanced myofibrillar protein synthesis, beneficial for muscle health and recovery (Churchward-Venne et al., 2014).

4. Microbial and Genetic Engineering

Genetic engineering techniques have been applied to enhance the efficiency of leucine synthesis in microorganisms. For instance, Corynebacterium glutamicum has been engineered for improved l-leucine production, demonstrating the potential of microbial biotechnology in amino acid production (Wang et al., 2020).

Orientations Futures

D-leucyl-D-leucine and its derivatives have potential applications in various fields. For instance, dileucine boosts the metabolic processes that drive muscle growth 42% more than free leucine does . Also, N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Mécanisme D'action

Target of Action

D-Leucyl-D-Leucine, a dipeptide of the essential amino acid leucine , primarily targets the mTORC1 signaling pathway . This pathway is crucial for regulating animal growth and development . The compound also interacts with leucyl-tRNA synthetase , an enzyme involved in protein synthesis .

Mode of Action

This compound interacts with its targets to stimulate protein synthesis and regulate metabolic processes. It activates the mTORC1 signaling pathway, which leads to anabolic effects on muscle and other tissues . The compound also inhibits the Mycobacterium tuberculosis enzyme leucyl-tRNA synthetase, blocking protein synthesis .

Biochemical Pathways

The mTORC1 pathway, activated by this compound, plays a significant role in protein synthesis and metabolic function . This pathway is also involved in lipid metabolism and insulin sensitivity, making this compound a potential strategy for preventing and treating metabolic diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its uptake into cells via specific transporters. Acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change enhances the compound’s bioavailability and distribution .

Result of Action

The activation of the mTORC1 pathway by this compound leads to anabolic effects on muscle and other tissues, stimulating protein synthesis . This action promotes muscle growth and metabolic health in animals and humans . Moreover, the inhibition of leucyl-tRNA synthetase blocks protein synthesis, which could have therapeutic implications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the co-ingestion of carbohydrates and essential amino acids enhances the anabolic effects of leucine . Additionally, the compound’s action can be affected by other nutrients, dietary factors, and lifestyle habits .

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)

![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)